molecular formula C12H15ClO4 B2602896 3-chloro-5-methoxy-4-(2-methylpropoxy)benzoic Acid CAS No. 750608-04-9

3-chloro-5-methoxy-4-(2-methylpropoxy)benzoic Acid

Cat. No.: B2602896
CAS No.: 750608-04-9
M. Wt: 258.7
InChI Key: ADUPEEQMQRYTAY-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-(2-methylpropoxy)benzoic acid (CAS 750608-04-9) is a benzoic acid derivative of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C 12 H 15 ClO 4 and a molecular weight of 258.70 g/mol, this compound features a unique substitution pattern that creates a distinct electronic and steric environment . The structure includes chloro and methoxy groups on the aromatic ring, along with a bulky 2-methylpropoxy chain, which enhances the molecule's lipophilicity and influences its interactions with biological targets . This compound serves as a valuable building block in organic synthesis and is investigated for its potential biological activities. In vitro studies have demonstrated promising antimicrobial properties , particularly against Gram-positive bacterial strains such as Staphylococcus aureus and Enterococcus faecium . Furthermore, preliminary research suggests it may exhibit anti-inflammatory effects by inhibiting key inflammatory pathways and modulating cytokine production, indicating potential for the development of new therapeutic agents . The mechanism of action is believed to involve interactions with specific molecular targets, potentially through enzyme inhibition or receptor modulation influenced by its distinct functional groups . Please Note: This product is intended For Research Use Only and is not approved for human, veterinary, or household use .

Properties

IUPAC Name

3-chloro-5-methoxy-4-(2-methylpropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO4/c1-7(2)6-17-11-9(13)4-8(12(14)15)5-10(11)16-3/h4-5,7H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUPEEQMQRYTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1Cl)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-methoxy-4-(2-methylpropoxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Chlorination: Introduction of the chloro group at the 3-position of the benzene ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: Introduction of the methoxy group at the 5-position using a methoxylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

    Alkoxylation: Introduction of the 2-methylpropoxy group at the 4-position using an appropriate alkylating agent such as 2-methylpropyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-methoxy-4-(2-methylpropoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of dechlorinated or hydrogenated derivatives.

    Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

3-chloro-5-methoxy-4-(2-methylpropoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-5-methoxy-4-(2-methylpropoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro, methoxy, and methylpropoxy groups can influence its binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key differences between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight XLogP3 (Estimated) Key Properties/Applications
3-Chloro-5-methoxy-4-(2-methylpropoxy)benzoic acid 3-Cl, 5-OCH₃, 4-(iBuO) C₁₂H₁₅ClO₅ 274.69 ~3.5 Drug impurity standard; steric bulk enhances lipophilicity
3-Chloro-5-methoxy-4-propoxybenzoic acid 3-Cl, 5-OCH₃, 4-PrO C₁₁H₁₃ClO₄ 244.67 ~3.0 Lower molecular weight; linear propoxy reduces steric hindrance
3-Bromo-5-methoxy-4-propoxy-benzoic acid 3-Br, 5-OCH₃, 4-PrO C₁₁H₁₃BrO₄ 289.12 ~3.0 Bromine substitution increases molecular weight and polarizability
3-Bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid 3-Br, 5-OEt, 4-(3-MeBuO) C₁₄H₁₉BrO₄ 331.20 ~4.0 Longer alkoxy chains enhance lipophilicity; ethoxy vs. methoxy alters electronic effects
3-Chloro-5-methoxy-4-((2-methylthiazol-4-yl)methoxy)benzoic acid 3-Cl, 5-OCH₃, 4-(thiazole) C₁₄H₁₃ClN₂O₄S 340.78 ~2.5 Thiazole introduces heterocyclic binding motifs; reduced logP due to polar N and S atoms
Key Observations:
  • Heterocyclic Substituents : Introduction of a thiazole ring (CAS 89197-63-7) adds hydrogen-bonding capacity and may enhance receptor affinity in biosensor systems .
Biosensor Recognition:

A yeast-based biosensor study demonstrated that substituent position (para > ortho > meta) significantly impacts recognition of benzoic acid derivatives . For the target compound, substituents at positions 3 (Cl, meta), 4 (isobutoxy, para), and 5 (methoxy, meta) create a unique electronic profile. The bulky isobutoxy group at position 4 may reduce biosensor sensitivity compared to para-substituted linear alkoxy derivatives but could offer selective binding advantages.

Metal Chelation:

Benzoic acid derivatives form stable complexes with lanthanides, influenced by electron-withdrawing substituents (e.g., Cl) that enhance acidity.

Thermal and Stability Profiles

While direct thermal data for the target compound is unavailable, studies on related benzoic acid derivatives indicate that branched alkoxy groups (e.g., isobutoxy) may increase melting points due to reduced molecular symmetry. Linear alkoxy analogs (e.g., propoxy) typically exhibit lower thermal stability in solid-state complexes .

Biological Activity

3-Chloro-5-methoxy-4-(2-methylpropoxy)benzoic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its antimicrobial and anti-inflammatory effects, as well as its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chloro group : Enhances lipophilicity and may affect receptor binding.
  • Methoxy group : Often associated with increased biological activity.
  • Methylpropoxy group : Contributes to the compound's hydrophobic characteristics.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Biofilm Eradication Concentration (MBEC) values indicate moderate effectiveness against pathogens such as Staphylococcus aureus and Enterococcus faecium.

Bacterial Strain MBEC (µg/mL) Activity Level
Staphylococcus aureus125Moderate
Enterococcus faecium125Moderate
Candida albicans125Moderate

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit key inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders. The mechanism appears to involve modulation of cytokine production and inhibition of inflammatory mediators.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. These interactions may modulate enzyme activity or receptor binding:

  • Enzyme Inhibition : The presence of functional groups like chloro and methoxy can enhance binding affinity to target enzymes involved in inflammation and microbial resistance.
  • Receptor Modulation : The compound may act on various receptors, influencing signaling pathways that regulate immune responses.

Case Studies

  • Antimicrobial Efficacy Study : A study published in MDPI evaluated the antimicrobial properties of several benzoic acid derivatives, including our compound of interest. It was found that this compound displayed promising activity against selected Gram-positive bacteria, supporting its potential use in clinical applications .
  • Inflammation Model : In a controlled laboratory setting, researchers tested the compound's effect on inflammatory markers in cell cultures. Results indicated a reduction in pro-inflammatory cytokines, suggesting a possible therapeutic role in managing chronic inflammation .

Q & A

Q. What are the recommended synthetic routes for 3-chloro-5-methoxy-4-(2-methylpropoxy)benzoic acid, and how can reaction progress be monitored?

Methodological Answer: The synthesis of structurally analogous benzoic acid derivatives often involves multi-step reactions, including protection/deprotection of functional groups and catalytic hydrogenation. For example, a related compound (2-amino-4-(methoxycarbonyl)benzoic acid) was synthesized via nitration, esterification, and Pd/C-catalyzed hydrogenation . Key steps include:

  • Monitoring reaction progress : Use thin-layer chromatography (TLC) to track intermediate formation.
  • Purity assessment : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming final product purity .
  • Safety considerations : Avoid hazardous oxidants; prioritize catalysts like Pd/C for selective reductions .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Structural elucidation relies on:

  • Spectroscopic techniques :
    • 1H/13C NMR : Identify substituents (e.g., methoxy, chloro groups) and confirm regiochemistry.
    • Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides atomic-resolution structural data .
  • SMILES/InChI validation : Cross-reference experimental data with canonical SMILES (e.g., COc1cc(cc(c1OCc1csc(n1)C)Cl)C(=O)O) and InChIKey hashes to ensure consistency .

Advanced Research Questions

Q. What crystallographic challenges arise during polymorph screening of halogenated benzoic acid derivatives, and how are they addressed?

Methodological Answer: Polymorphs of structurally similar compounds (e.g., 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid) require:

  • High-resolution data : Use synchrotron radiation or low-temperature crystallography to resolve weak diffraction patterns.
  • Twinned crystals : Apply SHELXD for structure solution and SHELXL for refinement, which are robust for handling twinning and pseudosymmetry .
  • Thermal analysis : Differential scanning calorimetry (DSC) and hot-stage microscopy identify phase transitions between polymorphs .

Q. How can computational modeling predict the reactivity and stability of this compound in solution?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the chloro and methoxy groups to predict hydrolysis or oxidative degradation pathways.
  • Solubility parameters : Use COSMO-RS simulations to model solubility in organic solvents (e.g., THF, DMF) based on InChI-derived descriptors .
  • Reaction mechanism validation : Compare computed transition states (e.g., for esterification) with experimental kinetic data from HPLC monitoring .

Q. What analytical strategies are employed to resolve contradictions in biological activity data for halogenated benzoic acids?

Methodological Answer:

  • Impurity profiling : Use LC-MS/MS to detect trace intermediates (e.g., dehalogenated byproducts) that may skew bioactivity results .
  • Metabolite identification : Incubate the compound with liver microsomes and analyze metabolites via high-resolution MS to rule out off-target effects.
  • Surface chemistry considerations : Account for adsorption/desorption dynamics on labware (e.g., glass vs. polypropylene) using microspectroscopic imaging to avoid false activity readings .

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